molecular formula C14H12ClFN2O B2436321 5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide CAS No. 953903-75-8

5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B2436321
CAS No.: 953903-75-8
M. Wt: 278.71
InChI Key: UEJWHFMOQQDNFG-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide is a compound with the molecular formula C14H12ClFN2O and a molecular weight of 278.71 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide involves several steps. One common method includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, which yields a regioselective synthon. This intermediate is then reacted with a second substrate at the C2 position using 4-(2-methoxyethoxy)aniline . Industrial production methods often involve similar multi-step synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical

Biological Activity

5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group, a chloro substituent, and a fluorophenyl moiety, which contribute to its interactions with biological systems.

  • Molecular Formula : C14H12ClFN2O
  • Molecular Weight : 278.71 g/mol
  • IUPAC Name : this compound

The compound can undergo various chemical reactions, including nucleophilic substitutions and redox reactions, which may influence its biological activity. The presence of the chlorine atom allows for substitution reactions, while the amino group can participate in hydrogen bonding with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. This compound is known to bind to proteins and enzymes, potentially altering their activity and function. Such interactions can lead to significant changes in various biochemical pathways, impacting cellular processes such as proliferation and apoptosis.

Target Proteins and Pathways

Research indicates that this compound may interact with several key proteins involved in cancer progression and cell signaling:

  • Kinases : It may inhibit specific kinases that are crucial for cell cycle regulation.
  • Receptors : Binding to certain receptors could modulate signaling pathways related to cell growth and survival.

These interactions suggest potential applications in cancer therapeutics, particularly for targeting specific malignancies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)3.79Induction of apoptosis
NCI-H460 (Lung)12.50Cell cycle arrest
HepG2 (Liver)42.30Inhibition of proliferation

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a critical feature for anticancer agents .

Proteomics Research

In addition to its anticancer properties, this compound has been utilized in proteomics research to study protein interactions and functions. Its ability to modify protein activity makes it a valuable tool for understanding complex biological systems .

Study 1: In Vitro Evaluation

A recent study evaluated the effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, with the most pronounced effects observed in breast and lung cancer models. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins, suggesting that it triggers intrinsic apoptotic pathways.

Properties

IUPAC Name

5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c15-12-6-5-10(17)7-11(12)14(19)18-8-9-3-1-2-4-13(9)16/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJWHFMOQQDNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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